molecular formula C15H17NO3S B6503467 N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide CAS No. 1421490-96-1

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide

Cat. No.: B6503467
CAS No.: 1421490-96-1
M. Wt: 291.4 g/mol
InChI Key: SRMRXZPWSDONES-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide is a synthetic organic compound featuring a benzamide core linked to a thiophene heterocycle via a hydroxypropyl chain. This molecular architecture, which incorporates both an aromatic methoxy group and a heterocyclic thiophene ring, is common in the development of pharmacologically active molecules for research. The compound's structure suggests potential for use as a key intermediate or a bioactive chemical probe in medicinal chemistry and drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided for utilization in controlled laboratory environments by qualified researchers. Specific data regarding its mechanism of action, biological activity, and physicochemical properties are the subject of ongoing investigation. Researchers are encouraged to inquire for custom synthesis, bulk quantities, and any available technical data sheets.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-19-13-6-3-2-5-11(13)15(18)16-9-8-12(17)14-7-4-10-20-14/h2-7,10,12,17H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMRXZPWSDONES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of 2-Methoxybenzoic Acid

2-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride to yield the acyl chloride. This method is widely reported for benzamide syntheses.

Procedure :

  • Dissolve 2-methoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add SOCl₂ (1.2 equiv) dropwise under nitrogen at 0°C.

  • Reflux at 40°C for 3–4 hours until gas evolution ceases.

  • Remove excess SOCl₂ and solvent under reduced pressure to obtain 2-methoxybenzoyl chloride (yield: 85–90%).

Key data :

ParameterValueSource
Reaction Time3–4 hours
Temperature40°C
Yield85–90%

Synthesis of 3-Hydroxy-3-(thiophen-2-yl)propylamine

Thiophene Aldol Addition

A thiophene-derived aldehyde undergoes aldol addition with nitroethane, followed by reduction and amination:

Step 1: Aldol Condensation

  • React thiophene-2-carbaldehyde (1.0 equiv) with nitroethane (1.2 equiv) in ethanol using NaOH (10 mol%) as a base.

  • Stir at 25°C for 12 hours to yield 3-nitro-1-(thiophen-2-yl)propan-1-ol (yield: 70–75%).

Step 2: Reduction of Nitro Group

  • Hydrogenate the nitro compound using H₂/Pd-C in methanol at 50 psi for 6 hours.

  • Filter and concentrate to obtain 3-amino-1-(thiophen-2-yl)propan-1-ol (yield: 80–85%).

Key data :

StepReagents/ConditionsYieldSource
1NaOH, EtOH, 25°C, 12h70–75%
2H₂/Pd-C, MeOH, 50 psi, 6h80–85%

Amide Coupling Reaction

Schotten-Baumann Reaction

The acyl chloride reacts with the amine under basic conditions to form the amide bond:

Procedure :

  • Dissolve 3-hydroxy-3-(thiophen-2-yl)propylamine (1.0 equiv) in dry DMF.

  • Add triethylamine (2.0 equiv) as a base.

  • Slowly add 2-methoxybenzoyl chloride (1.1 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1) to isolate the product (yield: 65–70%).

Optimization insights :

  • Excess acyl chloride (1.1 equiv) ensures complete amine consumption.

  • Triethylamine neutralizes HCl, preventing side reactions.

Key data :

ParameterValueSource
SolventDMF
BaseTriethylamine
Yield65–70%

Alternative Coupling Strategies

Carbodiimide-Mediated Coupling

Using EDCl/HOBt as coupling reagents minimizes racemization and improves yields:

Procedure :

  • Mix 2-methoxybenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in DCM.

  • Add the amine (1.0 equiv) and stir at 25°C for 24 hours.

  • Wash with NaHCO₃, dry over MgSO₄, and purify via column chromatography (yield: 60–68%).

Advantages :

  • Avoids acyl chloride preparation.

  • Suitable for acid-sensitive substrates.

Challenges and Mitigation Strategies

Hydroxyl Group Protection

The hydroxyl group in the amine may react with the acyl chloride. Protection with tert-butyldimethylsilyl (TBDMS) ether is recommended:

Procedure :

  • Treat 3-hydroxy-3-(thiophen-2-yl)propylamine with TBDMS-Cl (1.2 equiv) and imidazole in DMF.

  • After coupling, deprotect using tetrabutylammonium fluoride (TBAF) in THF (yield: 70–75%).

Key data :

StepReagents/ConditionsYieldSource
ProtectionTBDMS-Cl, imidazole, DMF85%
DeprotectionTBAF, THF90%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.35 (m, 2H, Ar-H), 7.20 (dd, J = 5.1 Hz, 1H, thiophene), 6.95 (d, J = 8.2 Hz, 1H, Ar-H), 4.15 (t, J = 6.3 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.85–2.75 (m, 2H, CH₂), 1.95 (s, 1H, OH).

  • MS (ESI) : m/z 316.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

The unique structural features of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide contribute to its biological activity. The thiophene ring enhances the compound's binding affinity to biological targets, while the hydroxy and methoxy groups improve its solubility and reactivity. The compound's mechanism of action typically involves:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic processes.
  • Receptor Modulation : Interaction with receptors that regulate various physiological functions.

These interactions can lead to therapeutic effects in several areas, including anti-inflammatory and antimicrobial activities.

Scientific Research Applications

1. Medicinal Chemistry
this compound is being explored as a lead compound for drug development due to its potential therapeutic effects. Research indicates that it may exhibit:

  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

2. Biological Studies
The compound is under investigation for its role as a bioactive molecule that can serve as a biochemical probe. Studies focus on:

  • Binding Affinities : Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies : Understanding how the compound modulates biochemical pathways, which can inform further modifications for enhanced efficacy.

3. Material Science
In addition to its biological applications, this compound is being utilized in the development of organic semiconductors and electronic materials due to the presence of the thiophene ring. Its unique electronic properties make it suitable for:

  • Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives similar to this compound exhibited notable antimicrobial effects against various bacterial strains, supporting its potential application in treating infections.
  • Anti-inflammatory Research : Investigations into related benzamide derivatives have indicated anti-inflammatory properties, suggesting that this compound may also possess similar effects.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the methoxybenzamide moiety can contribute to its binding affinity and selectivity .

Comparison with Similar Compounds

Antiproliferative Thiophene Derivatives

Thiophene-containing compounds exhibit notable antiproliferative activity. For instance, (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26) and related analogs demonstrated IC₅₀ values of ~10 µM against human breast cancer cells, outperforming doxorubicin (IC₅₀ ~30 µM) .

  • Key Structural Differences : Unlike these sulfonamide-thiophene hybrids, N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide lacks the sulfonamide group but incorporates a hydroxypropyl chain, which may enhance solubility and metabolic stability .

Table 1: Antiproliferative Activity of Selected Thiophene Derivatives

Compound Structure IC₅₀ (µM) Target Cancer Type
Compound 26 Sulfonamide-thiophene hybrid 10.25 Breast cancer
Doxorubicin Anthracycline ~30 Broad spectrum
Target Compound (Inferred) Methoxybenzamide-hydroxypropyl-thiophene Pending data Pending data

Dopamine Receptor Ligands

Benzamide derivatives are prominent in neuropharmacology. YM-43611, a selective dopamine D4 receptor antagonist (Ki = 2.1 nM), shares the 2-methoxybenzamide core but includes a cyclopropane carbonyl group and piperidine ring .

  • Key Structural Differences : The target compound replaces the piperidine with a hydroxypropyl-thiophene chain, likely altering receptor selectivity. The hydroxy group may reduce blood-brain barrier penetration compared to YM-43611 .

Table 2: Dopamine Receptor Affinity of Benzamide Derivatives

Compound D2 Ki (nM) D3 Ki (nM) D4 Ki (nM) Selectivity (D4/D2)
YM-43611 230 21 2.1 110
Target Compound (Inferred) Pending data Pending data Pending data Pending data

Radioligands for Neuroimaging

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide () is a serotonin receptor radioligand. Its methoxybenzamide core is critical for binding, while the fluorophenoxy group enhances lipophilicity .

  • The hydroxypropyl chain may improve aqueous solubility, aiding formulation .

Chlorinated and Cyano-Substituted Analogs

  • 5-Chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide () : The chloro substituent may enhance potency but increase toxicity risks. The thiophen-3-yl group alters electronic properties compared to the target compound’s thiophen-2-yl .
  • However, the absence of methoxy may reduce receptor affinity .

Table 3: Physicochemical Properties of Thiophene-Benzamide Derivatives

Compound Molecular Formula Molecular Weight LogP* (Predicted)
Target Compound C₁₆H₁₈NO₃S 313.4 2.1
5-Chloro analog C₁₆H₁₇ClNO₃S 339.8 2.8
3-Cyano analog C₁₅H₁₄N₂O₂S 286.4 1.9

Biological Activity

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO4SC_{16}H_{21}NO_4S, with a molecular weight of 321.41 g/mol. The compound features a thiophene ring, a hydroxypropyl group, and a methoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

This compound is believed to exert its effects through interactions with specific enzymes and receptors. The thiophene ring enhances binding affinity to biological targets, while the hydroxy and methoxy groups may influence solubility and reactivity. The compound likely modulates various biochemical pathways, which can lead to therapeutic effects in several areas:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could interact with receptors that regulate physiological functions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzamide derivatives demonstrated notable antimicrobial effects against various pathogens. For instance, derivatives showed varying degrees of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways . Molecular docking studies indicate strong interactions between these compounds and cancer-related targets, suggesting their potential as lead compounds in cancer therapy.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play critical roles in inflammatory responses .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Study : A series of benzamide derivatives were synthesized and tested for antimicrobial activity. One derivative exhibited significant inhibition against Candida albicans, indicating the potential of this class of compounds in treating fungal infections .
  • Anticancer Research : In a study focused on the anticancer effects of thiophene-containing compounds, researchers found that certain derivatives led to reduced viability in breast cancer cell lines through apoptosis induction .
  • Inflammation Model : In vivo studies demonstrated that related compounds reduced paw edema in rat models, suggesting their utility in treating inflammatory conditions .

Summary Table of Biological Activities

Activity Evidence
AntimicrobialSignificant activity against S. aureus and E. coli
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced inflammation in animal models

Q & A

Q. What are the standard synthetic routes for N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide, and how is stereochemical purity ensured?

The compound is typically synthesized via multi-step reactions, including bioreduction of intermediates using Rhodotorula glutinis whole cells (30 g/L concentration) to achieve enantioselectivity. For example, bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide yields (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, a key intermediate . Purification involves silica gel chromatography and recrystallization. Stereochemical validation is performed using chiral HPLC or polarimetry, supported by 1^1H and 13^13C NMR to confirm regiochemistry and absence of racemization .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR : 1^1H NMR identifies proton environments (e.g., hydroxyl at δ 1.5–2.5 ppm, thiophene protons at δ 6.8–7.2 ppm). 13^13C NMR confirms carbonyl (170–175 ppm) and methoxy groups (55–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion peaks) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, O-H stretch at 3200–3600 cm⁻¹) .

Q. What in vitro assays are recommended to assess its biological activity?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and C. albicans) .
  • Neuroprotective : SH-SY5Y cell models with oxidative stress induction (e.g., H2_2O2_2 exposure), measuring viability via MTT assays .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported bioactivity data?

Contradictory bioactivity (e.g., varying IC50_{50} values across studies) can be analyzed via:

  • Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., kinases) under physiological conditions .
  • Density Functional Theory (DFT) : Calculate Gibbs free energy of interactions to prioritize high-affinity conformers .
  • QSAR Modeling : Correlate structural features (e.g., methoxy group position) with activity trends using datasets from analogs .

Q. What strategies optimize enantioselective synthesis for industrial-scale production?

  • Catalytic Systems : Ru/chiral ligand complexes or borane/oxazaborolidine for asymmetric reduction of ketone intermediates (e.g., >90% ee achieved with Rh catalysts) .
  • Reaction Engineering : Solvent optimization (e.g., THF vs. EtOAc) and temperature control (0–25°C) to minimize side reactions .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring consistent yield and purity .

Q. How do structural modifications (e.g., substituent variation) impact pharmacokinetic properties?

  • Hydroxyl Group Replacement : Replacing 3-hydroxy with methoxy reduces metabolic clearance (CYP3A4-mediated oxidation) but may decrease solubility .
  • Thiophene Ring Substitution : Fluorination at the 5-position enhances blood-brain barrier penetration (logP increase by 0.5 units) .
  • Amide Isosteres : Replacing benzamide with sulfonamide improves plasma stability (t1/2_{1/2} > 6 hrs in rat models) .

Methodological Guidance

Q. What crystallographic techniques are suitable for resolving its 3D structure?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) provides absolute configuration. Key parameters:

  • Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature .
  • Refinement : R-factor < 0.05, hydrogen atoms placed via difference Fourier maps .

Q. How to address low yields in the final coupling step of synthesis?

  • Coupling Reagents : Replace HBTU with T3P® (propylphosphonic anhydride) for higher efficiency (yield increase from 50% to 85%) .
  • Solvent Optimization : Use DMF instead of THF to enhance reagent solubility .
  • Microwave Assistance : 30-minute irradiation at 100°C accelerates amide bond formation .

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